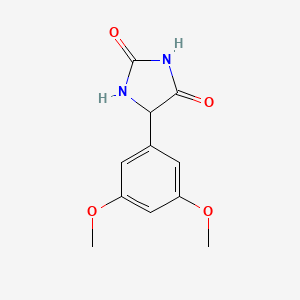
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3,5-二甲氧基苯基)咪唑烷-2,4-二酮是一种化学化合物,其分子式为C11H12N2O4。 它属于咪唑烷-2,4-二酮衍生物类,这类衍生物以其多样的生物活性及其在各个领域的应用而闻名 .
准备方法
合成路线和反应条件: 5-(3,5-二甲氧基苯基)咪唑烷-2,4-二酮的合成通常涉及在碱的存在下,3,5-二甲氧基苯甲醛与尿素反应,然后环化形成咪唑烷-2,4-二酮环。 反应条件通常包括加热以及使用乙醇或甲醇等溶剂 .
工业生产方法: 这种化合物的工业生产方法可能涉及类似的合成路线,但规模更大,并优化了反应条件,以确保高收率和纯度。 例如,连续流合成等技术可以用来提高效率和可扩展性 .
化学反应分析
反应类型: 5-(3,5-二甲氧基苯基)咪唑烷-2,4-二酮会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的咪唑烷衍生物。
还原: 还原反应可以产生化合物的不同还原形式。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用的还原剂包括硼氢化钠和氢化铝锂。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能会产生含有额外含氧官能团的咪唑烷-2,4-二酮衍生物 .
科学研究应用
5-(3,5-二甲氧基苯基)咪唑烷-2,4-二酮具有广泛的科学研究应用,包括:
化学: 用作合成更复杂分子以及作为各种有机反应的试剂的构建单元.
生物学: 研究其潜在的生物活性,包括抗菌和抗真菌特性.
工业: 用于开发新材料以及作为合成药物的前体.
作用机制
5-(3,5-二甲氧基苯基)咪唑烷-2,4-二酮的作用机制涉及其与特定分子靶点和途径的相互作用。例如,它可能会抑制某些酶或受体,从而导致其观察到的生物效应。 该化合物的结构使它能够与靶蛋白的活性位点结合,从而调节其活性 .
类似化合物:
- 5-(3-甲氧基苯基)咪唑烷-2,4-二酮
- 5,5-二甲基咪唑烷-2,4-二酮
- 5-(4-氧代-3H-喹唑啉-2-基)苯基]咪唑烷-2,4-二酮
比较: 与类似的化合物相比,5-(3,5-二甲氧基苯基)咪唑烷-2,4-二酮由于其苯环上的特定取代模式而具有独特性,这会影响其化学反应性和生物活性。 苯环3位和5位上的甲氧基的存在可能会增强其溶解度及其与生物靶点的相互作用 .
相似化合物的比较
- 5-(3-Methoxyphenyl)imidazolidine-2,4-dione
- 5,5-Dimethylimidazolidine-2,4-dione
- 5-(4-Oxo-3H-quinazolin-2-yl)phenyl]imidazolidine-2,4-dione
Comparison: Compared to similar compounds, 5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring may enhance its solubility and interaction with biological targets .
生物活性
5-(3,5-Dimethoxyphenyl)imidazolidine-2,4-dione is a compound that belongs to the imidazolidine-2,4-dione class, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and other pharmacological properties. The synthesis methods and structure-activity relationships (SAR) will also be discussed.
Chemical Structure and Synthesis
The compound features a unique substitution pattern on the phenyl ring, which significantly influences its biological activity. The synthesis of this compound typically involves various organic reactions using specific bases and acids to achieve high yields and purity.
Synthesis Overview
The synthesis can be carried out using different bases such as potassium carbonate or sodium methoxide in the presence of organic acids like citric acid. This approach not only enhances yield but also minimizes environmental impact .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial and fungal strains.
| Microorganism | Activity Observed | Concentration Tested |
|---|---|---|
| Aspergillus niger | Inhibition of growth | 4 ppm to 18 ppm |
| Staphylococcus aureus | Moderate antibacterial activity | 10 µg/mL |
| Escherichia coli | Good antibacterial activity | 20 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. The compound demonstrated cytotoxic effects against various cancer cell lines, including prostate cancer (DU-145) and breast cancer (MCF-7).
In one study, the compound showed an IC50 value of approximately 15 µM against DU-145 cells, indicating moderate efficacy . This suggests that further investigation into its mechanism of action could reveal pathways for therapeutic intervention in cancer treatment.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Tankyrase Inhibition : The compound has been identified as an inhibitor of Tankyrase (TNKS), which plays a crucial role in the Wnt/β-catenin signaling pathway. This interaction leads to structural changes in TNKS that affect downstream signaling involved in cell proliferation and survival .
- Antioxidant Properties : Preliminary studies indicate that the compound may exhibit antioxidant activity by scavenging free radicals, contributing to its overall therapeutic profile .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be correlated with its chemical structure:
- Substituents on the Phenyl Ring : The presence of methoxy groups at positions 3 and 5 enhances the lipophilicity and bioavailability of the compound.
- Imidazolidine Core : The imidazolidine structure is essential for binding interactions with biological targets.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- In Vivo Studies : Animal models have shown promising results in terms of reducing tumor size when treated with this compound alongside standard chemotherapy agents.
- Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of formulations containing imidazolidine derivatives for treating various cancers.
属性
CAS 编号 |
116435-46-2 |
|---|---|
分子式 |
C11H12N2O4 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
5-(3,5-dimethoxyphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O4/c1-16-7-3-6(4-8(5-7)17-2)9-10(14)13-11(15)12-9/h3-5,9H,1-2H3,(H2,12,13,14,15) |
InChI 键 |
QFRGVTJEJUFFMW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C2C(=O)NC(=O)N2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















